molecular formula C7H4F4O2 B1456276 2-Fluoro-3-(trifluoromethoxy)phenol CAS No. 1334164-87-2

2-Fluoro-3-(trifluoromethoxy)phenol

Cat. No. B1456276
CAS RN: 1334164-87-2
M. Wt: 196.1 g/mol
InChI Key: KMWGGTMNTDIDSL-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1334164-87-2. Its molecular weight is 196.1 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H4F4O2 . The InChI code for this compound is 1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.1 . It is recommended to be stored at refrigerated temperatures .

Scientific Research Applications

  • Synthesis Techniques :

    • Fluoroform, a non-ozone-depleting and nontoxic gas, is used as a difluorocarbene source in converting phenols to their difluoromethoxy derivatives. This process is carried out at moderate temperatures, using potassium hydroxide in a two-phase process, providing moderate to good yields (Thomoson & Dolbier, 2013).
  • Chemical Complexes and Structures :

    • The synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, including those with fluoro and phenyl substituents, have been studied. These complexes are of interest due to their unique molecular structures, determined through X-ray diffraction (Allcock et al., 1991).
  • Radiopharmaceuticals :

    • A rapid synthesis technique for 2-deoxy-2-fluoro-D-glucose, suitable for labelling with 18F, has been developed using xenon difluoride. This synthesis is significant in the context of radiopharmaceuticals (Shiue & Wolf, 1983).
  • Polymer Science :

    • Novel poly(arylene ether)s have been synthesized using bisfluoro monomers, including 2-fluoro-3-trifluoromethyl phenyl boronic acid. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Salunke, Ghosh, & Banerjee, 2007).
  • Biocatalysis :

    • A biocatalytic method for the trifluoromethylation of unprotected phenols using laccase, tBuOOH, and specific reagents has been developed. This method is significant for introducing the trifluoromethyl group into organic molecules without prefunctionalization, relevant in materials, agrochemicals, and pharmaceuticals (Simon et al., 2016).
  • Fluorescent Probes and Sensors :

    • Fluorine-substituted benzoxazole and benzothiazole compounds have been prepared and applied to fluorescent probes for sensing pH and metal cations. Their sensitivity to pH and selectivity in metal cations highlight their potential in analytical chemistry (Tanaka et al., 2001).
  • Medical Imaging :

    • The synthesis of 2-deoxy-2-fluoro-D-galactose using xenon difluoride has been demonstrated. This synthesis is important in the context of medical imaging, particularly in stereoselective reactions (Geilen et al., 1992).
  • Intracellular pH Measurement :

    • Fluorinated 2-aminophenol derivatives have been developed for measuring intracellular pH. These compounds are pH sensitive and show negligible affinity for other ions, making them useful in biological and medical research (Rhee, Levy, & London, 1995).
  • Carbon Dioxide Capture :

    • Fluorine-substituted phenolic ionic liquids have been synthesized and demonstrated high performance in capturing CO2. Their low viscosity and high CO2-absorption capacity make them promising for environmental applications (Zhang et al., 2015).

Safety and Hazards

This chemical is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Fluoro-3-(trifluoromethoxy)phenol may interact with its targets (transition metal catalysts) through a process called transmetalation . This process involves the transfer of an organic group (in this case, the phenol group) from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Given its molecular weight of 1961 , it can be inferred that this compound may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its role in the suzuki–miyaura cross-coupling reaction suggests that it contributes to the formation of carbon-carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of this compound may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and reactivity with biomolecules. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. For example, it has been shown to interact with enzymes involved in the glycolytic pathway, affecting the conversion of glucose to pyruvate . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in particular tissues, depending on its affinity for transport proteins . This localization can influence its bioavailability and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular distribution is crucial for understanding the compound’s overall impact on cellular processes.

properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGGTMNTDIDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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